(2-Amino-5-bromo-1,3-phenylene)dimethanol
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Overview
Description
(2-Amino-5-bromo-1,3-phenylene)dimethanol is an organic compound with the molecular formula C8H10BrNO2 It is characterized by the presence of an amino group, a bromine atom, and two hydroxymethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromo-1,3-phenylene)dimethanol typically involves the bromination of a suitable precursor followed by the introduction of amino and hydroxymethyl groups. One common method includes the bromination of 1,3-dimethoxybenzene, followed by nitration and subsequent reduction to introduce the amino group. The final step involves the hydroxymethylation of the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The hydroxymethyl groups in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-bromo-1,3-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromo-1,3-phenylene)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
(2-Amino-5-chloro-1,3-phenylene)dimethanol: Similar structure but with a chlorine atom instead of bromine.
(2-Amino-5-fluoro-1,3-phenylene)dimethanol: Similar structure but with a fluorine atom instead of bromine.
(2-Amino-5-iodo-1,3-phenylene)dimethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: (2-Amino-5-bromo-1,3-phenylene)dimethanol is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions and properties .
Properties
IUPAC Name |
[2-amino-5-bromo-3-(hydroxymethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2,11-12H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGGRMXSIFYZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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